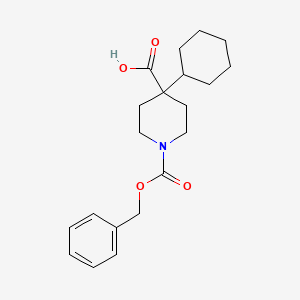
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Cat. No. B8505018
M. Wt: 345.4 g/mol
InChI Key: CSEWDEGVOMTSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06458790B2
Procedure details


A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and two addition funnels was charged with 4-cyclohexyl-4-piperidinecarboxylic acid hydrochloride (8-3) (157.9 g, 0.637 mol), 1 L of dioxane, and 255 mL of 5 N NaOH solution. The mixture was cooled at about 5° C., and then benzyl chloroformate (92 mL, 0.643 mmol) and 127 mL of 5 N NaOH solution were added dropwise simultaneously via two separate addition funnels while maintaining the temperature at or below 10° C. The reaction was monitored by TLC and, upon completion, the resulting mixture was diluted with 1 L of water and concentrated. The residue was diluted with 2 L of water and the pH was adjusted to about 12 using 5 N NaOH solution. The mixture was then extracted with 1 L of ethyl acetate. The aqueous layer was acidified to pH 1.5-2.0 using 2 N HCl solution, and extracted with three 1-L portions of ethyl acetate. The combined organic layers were washed with 1 L of saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated to give 165 g of title compound 8-4 as a white solid.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
4-cyclohexyl-4-piperidinecarboxylic acid hydrochloride
Quantity
157.9 g
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[CH:2]1([C:8]2([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[OH-].[Na+].Cl[C:20]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:21]>O1CCOCC1>[C:24]1([CH2:23][O:22][C:20]([N:11]2[CH2:10][CH2:9][C:8]([CH:2]3[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]3)([C:14]([OH:16])=[O:15])[CH2:13][CH2:12]2)=[O:21])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:0.1,2.3|
|
Inputs


Step One
[Compound]
|
Name
|
2-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
92 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
127 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
two addition funnels
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition funnels
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at or below 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting mixture was diluted with 1 L of water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with 2 L of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then extracted with 1 L of ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with three 1-L portions of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 1 L of saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N1CCC(CC1)(C(=O)O)C1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 165 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74286.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
